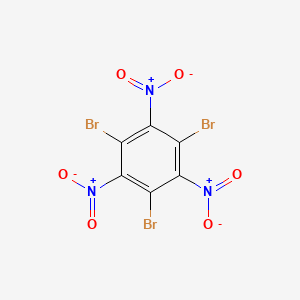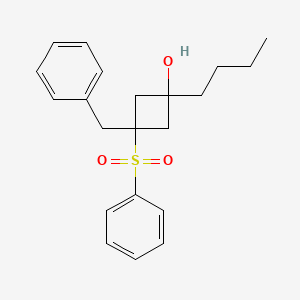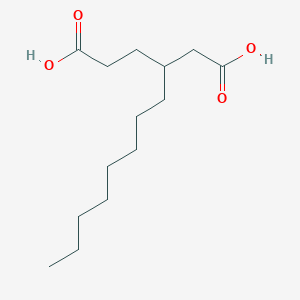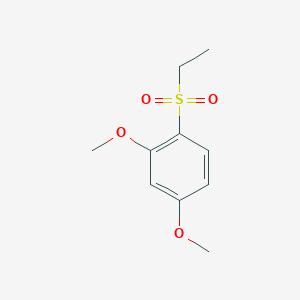
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is an organic compound with a molecular formula of C8H10ClNO2. This compound features a benzene ring substituted with an aminoethyl group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol typically involves the following steps:
Nitration and Reduction: The starting material, 5-chlorobenzene-1,4-diol, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated using ethylene oxide or a similar reagent to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethyl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chlorobenzene-1,4-diol: Lacks the aminoethyl group, limiting its biological interactions.
2-(2-Aminoethyl)-4-chlorophenol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
88441-12-7 |
|---|---|
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-5-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-4-7(11)5(1-2-10)3-8(6)12/h3-4,11-12H,1-2,10H2 |
Clé InChI |
MQIBVCQBVGKYNC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)Cl)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


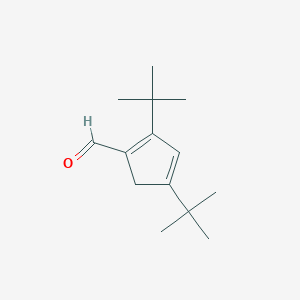
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
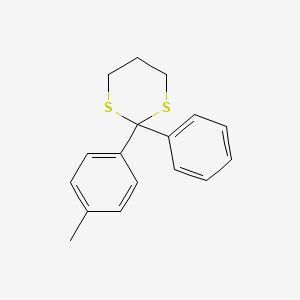
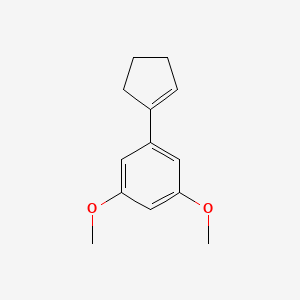
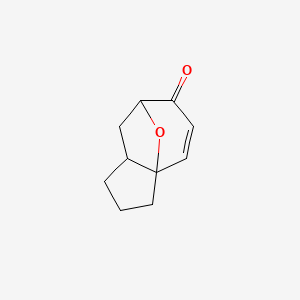
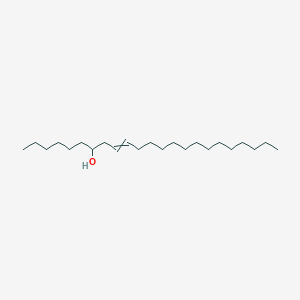
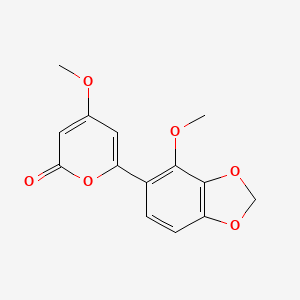
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
